molecular formula C15H11BrFN3O2 B1456474 Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate CAS No. 606143-93-5

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B1456474
CAS RN: 606143-93-5
M. Wt: 364.17 g/mol
InChI Key: ZNHBVIXVKAMLFB-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular structure of similar compounds like “methyl 2-amino-1H-benzimidazole-5-carboxylate” has been analyzed .


Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “methyl 2-amino-1H-benzimidazole-5-carboxylate” should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Antimicrobial Potential

Imidazole derivatives, such as the compound , have been shown to exhibit significant antimicrobial properties . They can be synthesized and tested against a variety of microbial strains to determine their efficacy in inhibiting growth or killing microorganisms. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Anti-tubercular Activity

The structural similarity of this compound to other imidazole derivatives that have demonstrated effectiveness against Mycobacterium tuberculosis suggests potential use in anti-tubercular therapy. Research can be directed towards evaluating its activity against various strains of tuberculosis, which remains a major global health challenge .

Antitumor Applications

Imidazole compounds have been associated with antitumor activities . The compound could be investigated for its potential to inhibit tumor growth or induce apoptosis in cancer cells. This research could lead to the development of new chemotherapeutic agents .

Anti-inflammatory Properties

The compound’s potential to exhibit anti-inflammatory effects makes it a candidate for the treatment of chronic inflammatory diseases. Studies could explore its mechanism of action and effectiveness in reducing inflammation in various disease models .

Antidiabetic Effects

Research into the antidiabetic effects of imidazole derivatives could extend to this compound. Its role in modulating insulin sensitivity or glucose metabolism could be explored, contributing to the treatment options for diabetes .

Antiviral Capabilities

Given the broad range of biological activities of imidazole derivatives, this compound could be studied for its antiviral capabilities . It may interfere with viral replication or assembly, offering a pathway to new antiviral drugs .

Antioxidant Activity

The compound’s potential as an antioxidant can be researched. Antioxidants play a vital role in protecting cells from oxidative stress, and this compound could contribute to the prevention of diseases associated with oxidative damage .

Anti-amoebic and Antihelmintic Uses

Finally, the compound’s use in treating infections caused by amoebas and helminths (worms) could be investigated. These applications are particularly relevant in regions where such parasitic infections are prevalent .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, “methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate” has hazard statements H302-H315-H319-H335 .

Future Directions

Considering the coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs), researchers hope to adopt them to build up more structurally stable MOFs for proton conduction research .

properties

IUPAC Name

methyl 6-(4-bromoanilino)-7-fluoro-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3O2/c1-22-15(21)10-6-11-14(19-7-18-11)12(17)13(10)20-9-4-2-8(16)3-5-9/h2-7,20H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHBVIXVKAMLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1NC3=CC=C(C=C3)Br)F)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735967
Record name Methyl 5-(4-bromoanilino)-4-fluoro-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate

CAS RN

606143-93-5
Record name Methyl 5-(4-bromoanilino)-4-fluoro-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Fluoro-6-phenylamino-3H-benzoimidazole-5-carboxylic acid methyl ester 27a (4.99 g, 17.51 mmol) is dissolved in N,N-dimethylformamide (275 mL). N-bromosuccinimide (3.15 g, 17.70 mmol) is added as a solid and the reaction mixture is stirred at room temperature under N2. After 30 minutes, the reaction mixture is quenched by the addition of aqueous saturated sodium bisulfite solution. The reaction mixture is then poured into a separatory funnel, diluted with water and ethyl acetate and the layers separated. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed three times with water, once with brine and then are dried (Na2SO4) and concentrated under reduced pressure to yield 6.38 g (100%) of the pure desired product as a tan solid. MS ESI (+) m/z 364, 366 (M+Br pattern) detected.
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate
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Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate
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Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate
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Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate
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Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate
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Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate

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